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Compound of Interest

Compound Name: O-Methylcassythine

Cat. No.: B15571670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Methylcassythine, an aporphine alkaloid of interest for its potential pharmacological activities.

This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) spectroscopy data to facilitate its identification, characterization, and

further investigation in drug discovery and development. The data presented herein is primarily

based on the structural elucidation of cassythine, a closely related and likely identical

compound, as detailed in key scientific literature.

Introduction
O-Methylcassythine is a naturally occurring aporphine alkaloid isolated from plants of the

Cassytha genus, notably Cassytha filiformis. Aporphine alkaloids are a class of isoquinoline

alkaloids known for a wide range of biological activities. Accurate and detailed spectroscopic

data is paramount for the unambiguous identification and quality control of this compound in

research and development settings. This guide aims to provide a centralized resource of this

critical data.

Spectroscopic Data
The following sections present the NMR, MS, and IR data for O-Methylcassythine, with data

tables structured for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for O-Methylcassythine (as cassythine) are presented

below.[1]

Table 1: ¹H NMR Spectroscopic Data for O-Methylcassythine (as Cassythine)

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 6.56 s

H-4 2.55 m

H-5 3.05 m

H-6a 3.95 d 12.0

H-7 2.60 m

H-8 6.75 s

H-11 3.10 m

OCH₃-1 3.75 s

OCH₃-2 3.89 s

OCH₂O 5.90 d 1.5

5.92 d 1.5

Table 2: ¹³C NMR Spectroscopic Data for O-Methylcassythine (as Cassythine)
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Position Chemical Shift (δ) ppm

C-1 142.5

C-1a 122.8

C-1b 128.5

C-2 146.1

C-3 108.1

C-3a 126.9

C-4 29.1

C-5 53.2

C-6a 62.5

C-7 35.8

C-7a 129.8

C-8 111.5

C-9 148.2

C-10 145.3

C-11 112.9

C-12 121.5

OCH₃-1 55.9

OCH₃-2 60.1

OCH₂O 100.8

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The electrospray ionization (ESI) mass spectrometry data for O-Methylcassythine
(as cassythine) reveals a protonated molecular ion and characteristic fragment ions.
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Table 3: Mass Spectrometry Data for O-Methylcassythine (as Cassythine)

Ion m/z (relative abundance) Proposed Fragmentation

[M+H]⁺ 342 Protonated molecule

[M+H-17]⁺ 325 Loss of NH₃

[M+H-31]⁺ 311 Loss of CH₃NH₂

Note: The fragmentation pattern can provide valuable structural information.[2]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorptions for aporphine alkaloids are listed below. Specific experimental

data for O-Methylcassythine was not available in the reviewed literature, however, typical

absorptions for the functional groups present are provided.

Table 4: Characteristic Infrared (IR) Absorptions for O-Methylcassythine

Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H stretch (if phenolic)

3000-2850 C-H stretch (aliphatic and aromatic)

1600-1450 C=C stretch (aromatic)

1250-1000 C-O stretch (ethers and phenol)

1040 & 930 O-CH₂-O (methylenedioxy group)

Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data

presented above.

Isolation of O-Methylcassythine
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The isolation of aporphine alkaloids from Cassytha filiformis typically involves the following

steps:

Extraction: The dried and powdered plant material is extracted with a solvent such as

methanol.

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction procedure

to selectively isolate the alkaloid fraction.

Chromatography: The alkaloid fraction is further purified using chromatographic techniques

such as column chromatography over silica gel, followed by preparative thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure

compound.

NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 500 spectrometer.[1]

Solvent: CDCl₃ (Deuterated chloroform)

¹H NMR Frequency: 500 MHz

¹³C NMR Frequency: 125 MHz

Referencing: Chemical shifts are reported in ppm relative to the residual solvent peak.

Mass Spectrometry
The ESI-MS/MS analysis was performed on a Micromass Quattro II triple quadrupole mass

spectrometer.[2]

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Collision Gas: Argon

Collision Energy: Varied to optimize fragmentation.

Infrared Spectroscopy
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IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample is usually prepared as a KBr (potassium bromide) pellet or

as a thin film.

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Logical Relationships and Workflows
The following diagrams illustrate the general workflow for the isolation and characterization of

O-Methylcassythine and the logical relationship of the spectroscopic methods.
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O-Methylcassythine

NMR
(¹H & ¹³C)Provides carbon-hydrogen framework

MSDetermines molecular weight and fragmentation

IR

Identifies functional groups

Molecular Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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